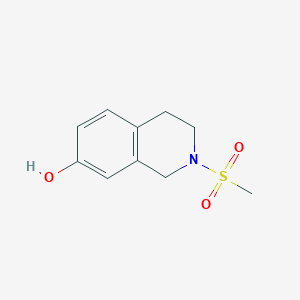2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
CAS No.:
Cat. No.: VC20158440
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO3S |
|---|---|
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | 2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-7-ol |
| Standard InChI | InChI=1S/C10H13NO3S/c1-15(13,14)11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 |
| Standard InChI Key | FFLXLEUTTHDLBC-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substituent Analysis
The compound features a 1,2,3,4-tetrahydroisoquinoline backbone, a bicyclic system comprising a benzene ring fused to a piperidine-like ring. Key modifications include:
-
Methylsulfonyl group (-SO2CH3) at position 2, introducing steric bulk and electron-withdrawing properties.
-
Hydroxyl group (-OH) at position 7, enabling hydrogen bonding and influencing solubility .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3S |
| Molecular Weight | 227.28 g/mol |
| CAS Registry Number | 1046815-77-3 |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
The methylsulfonyl group significantly alters electronic distribution, as evidenced by comparative studies with simpler tetrahydroisoquinolines like 1,2,3,4-tetrahydroisoquinolin-7-ol (CID 419268) .
Spectroscopic and Computational Data
While experimental spectral data for this specific compound remains unpublished, analogs provide insights:
-
Mass Spectrometry: Predicted [M+H]+ ion at m/z 228.08 (calculated for C10H14NO3S+).
-
NMR: Expected aromatic protons near δ 6.5–7.5 ppm (C7-OH) and methylsulfonyl signals at δ 3.0–3.5 ppm .
Synthesis and Structural Modification
Table 2: Key Reaction Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Precursor for amine synthesis |
| 7-Amino derivative | Sulfonylation substrate |
Challenges in Optimization
-
Regioselectivity: Ensuring substitution occurs exclusively at position 2 without affecting the hydroxyl group at position 7.
-
Stability: The methylsulfonyl group may hydrolyze under acidic conditions, necessitating pH-controlled environments .
Pharmacological Profile and Mechanism of Action
PNMT Inhibition Dynamics
PNMT catalyzes the conversion of norepinephrine to epinephrine. 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol demonstrates a Ki of 1.1 μM for PNMT, surpassing earlier analogs like 3-methyl-THIQ (Ki = 2.1 μM) . The methylsulfonyl group enhances selectivity by:
-
Steric Hindrance: Limiting interactions with the α2-adrenoceptor pocket.
-
Electron-Withdrawing Effects: Stabilizing enzyme-inhibitor complexes via dipole interactions .
Table 3: Comparative Pharmacological Data
| Compound | PNMT Ki (μM) | α2-Adrenoceptor Ki (μM) | Selectivity Ratio |
|---|---|---|---|
| 2-(Methylsulfonyl)-THIQ-7-ol | 1.1 | 6.6 | 6.0 |
| 3-Methyl-THIQ | 2.1 | 0.76 | 0.36 |
| THIQ (unsubstituted) | 9.7 | 0.35 | 0.036 |
Selectivity Over Adrenoceptors
The compound’s α2-adrenoceptor Ki of 6.6 μM reflects a 19-fold reduction in affinity compared to unsubstituted THIQ, minimizing off-target cardiovascular effects . This selectivity arises from:
-
Hydrophilic Interactions: The sulfonyl group disrupts hydrophobic binding to adrenoceptors.
-
Conformational Rigidity: The bicyclic system limits adoption of receptor-active conformations.
Therapeutic Applications and Preclinical Insights
Hypertension and Stress Disorders
By inhibiting PNMT, this compound reduces epinephrine synthesis, offering potential in:
-
Essential Hypertension: Lowering sympathetic overactivity without α2-mediated rebound tachycardia.
-
Chronic Stress Models: Preclinical data suggest attenuated cortisol/epinephrine cross-talk in rodent studies .
Future Directions and Challenges
Pharmacokinetic Optimization
-
Bioavailability: The hydroxyl and sulfonyl groups may limit blood-brain barrier penetration, necessitating prodrug strategies.
-
Metabolic Stability: Cytochrome P450 interactions (e.g., CYP2D6) require characterization to avoid drug-drug interactions.
Clinical Translation
-
Toxicity Profiling: Acute toxicity studies in models like zebrafish are pending.
-
Formulation Development: Salt forms (e.g., hydrochloride) could enhance aqueous solubility for intravenous delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume